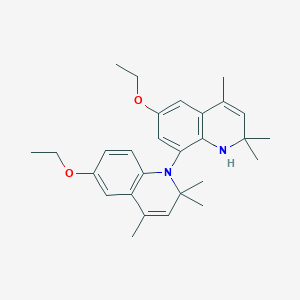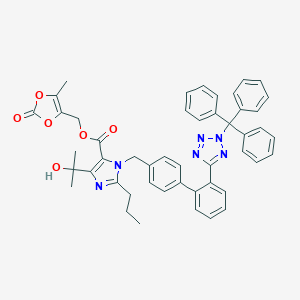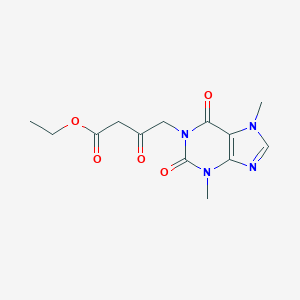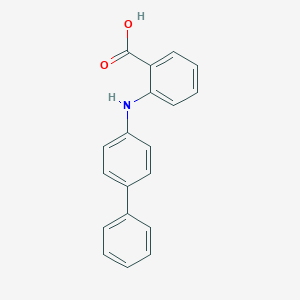
Anthranilic acid, N-(4-biphenylyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, N-(4-biphenylyl)- is a chemical compound that belongs to the class of aromatic carboxylic acids. It is a white crystalline powder that is used in various scientific research applications. The compound is synthesized by several methods, including the reaction of biphenyl with nitric acid and subsequent reaction with sodium hydroxide. The compound has been found to have potential therapeutic applications due to its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
Anthranilic acid, N-(4-biphenylyl)- inhibits the activity of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme. COX-2 is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemische Und Physiologische Effekte
Anthranilic acid, N-(4-biphenylyl)- has been found to have several biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, the compound has been found to have antimicrobial properties, which may be useful in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
Anthranilic acid, N-(4-biphenylyl)- has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is readily available. It has been found to have potential therapeutic applications, making it a useful compound for drug discovery. However, the compound has limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of Anthranilic acid, N-(4-biphenylyl)-. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the investigation of the compound's potential therapeutic applications in humans. Additionally, the compound's antioxidant and antimicrobial properties may be further investigated for potential medical applications. Overall, Anthranilic acid, N-(4-biphenylyl)- has shown promise in several scientific research applications and may have potential therapeutic applications in the future.
Synthesemethoden
Anthranilic acid, N-(4-biphenylyl)- can be synthesized by several methods. One of the most common methods is the reaction of biphenyl with nitric acid to form 4-nitrobiphenyl. The 4-nitrobiphenyl is then reduced with sodium hydroxide to form the target compound. Another method involves the reaction of biphenyl with sulfuric acid and nitric acid to form 4-nitrobiphenyl, which is then reduced with sodium sulfide to form the target compound.
Wissenschaftliche Forschungsanwendungen
Anthranilic acid, N-(4-biphenylyl)- has been used in several scientific research applications. It has been found to have potential therapeutic applications due to its mechanism of action and physiological effects. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. This inhibition of COX-2 activity has been found to reduce inflammation and pain in animal models.
Eigenschaften
CAS-Nummer |
101895-15-2 |
|---|---|
Produktname |
Anthranilic acid, N-(4-biphenylyl)- |
Molekularformel |
C19H15NO2 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
2-(4-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)17-8-4-5-9-18(17)20-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20H,(H,21,22) |
InChI-Schlüssel |
VSICPUMVMJXLOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O |
Andere CAS-Nummern |
101895-15-2 |
Synonyme |
N-(4-Biphenylyl)anthranilic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



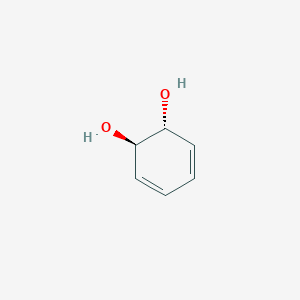
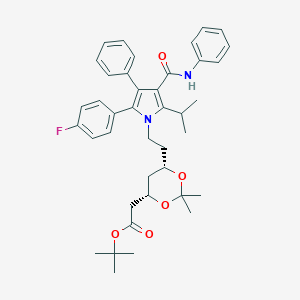
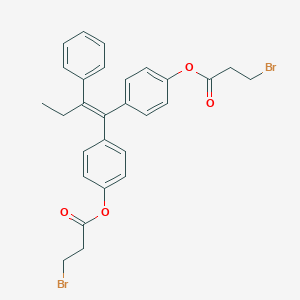
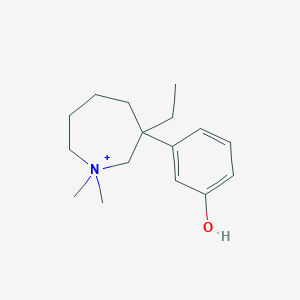
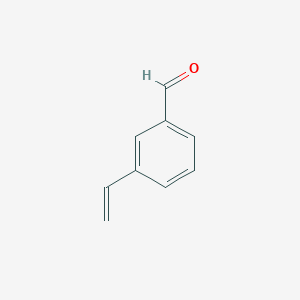
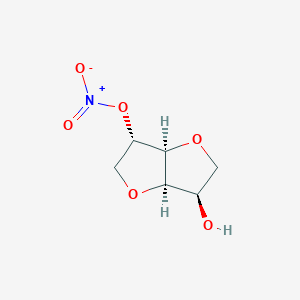

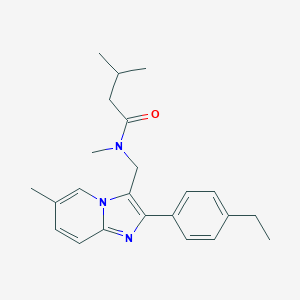
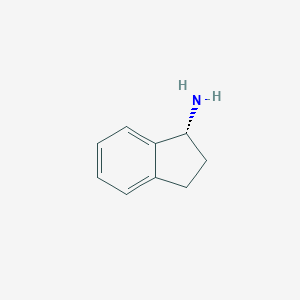
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
